(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester
Brand Name:
Vulcanchem
CAS No.:
107173-59-1
VCID:
VC20795025
InChI:
InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h9,12-13,16,18,20H,3-8,10-11,14-15,17H2,1-2H3/b12-9-,16-13+/t18-/m1/s1
SMILES:
CCCCCC=CCC(C=CCCCCCCC(=O)OC)O
Molecular Formula:
C19H34O3
Molecular Weight:
310.5 g/mol
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester
CAS No.: 107173-59-1
Cat. No.: VC20795025
Molecular Formula: C19H34O3
Molecular Weight: 310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107173-59-1 |
|---|---|
| Molecular Formula | C19H34O3 |
| Molecular Weight | 310.5 g/mol |
| IUPAC Name | methyl (8E,10R,12Z)-10-hydroxyoctadeca-8,12-dienoate |
| Standard InChI | InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h9,12-13,16,18,20H,3-8,10-11,14-15,17H2,1-2H3/b12-9-,16-13+/t18-/m1/s1 |
| Standard InChI Key | ISETZCKSNCMUSG-IBQNDLHXSA-N |
| Isomeric SMILES | CCCCC/C=C\C[C@H](/C=C/CCCCCCC(=O)OC)O |
| SMILES | CCCCCC=CCC(C=CCCCCCCC(=O)OC)O |
| Canonical SMILES | CCCCCC=CCC(C=CCCCCCCC(=O)OC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator